2,4,5-trimethyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
Description
2,4,5-Trimethyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide (hereafter referred to by its full systematic name) is a synthetic sulfonamide derivative featuring a pyrimidine core substituted with a piperidine moiety and a benzenesulfonamide group. Such features make it a candidate for pharmacological studies, particularly in enzyme inhibition or receptor modulation, though specific applications remain under investigation .
Properties
IUPAC Name |
2,4,5-trimethyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-14-10-16(3)18(11-15(14)2)27(25,26)21-13-19-22-17(4)12-20(23-19)24-8-6-5-7-9-24/h10-12,21H,5-9,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPMRIVQBJKIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=NC(=CC(=N2)N3CCCCC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4,5-Trimethyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzenesulfonamide moiety which is known for its biological activity in various therapeutic areas.
The mechanism of action of this compound involves its interaction with specific molecular targets. It may modulate enzyme activities or receptor interactions, influencing pathways related to cell proliferation, apoptosis, and metabolic processes.
Antitumor Activity
Recent studies have indicated that similar compounds within the benzenesulfonamide class demonstrate significant anti-tumor properties. For example:
- Inhibition of Tumor Cell Proliferation : Compounds like PMSA (4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide) have shown to inhibit tumor cell proliferation effectively through mechanisms involving ferroptosis and modulation of the KEAP1-NRF2-GPX4 axis .
| Study | Effect | Mechanism |
|---|---|---|
| PMSA on Tumor Cells | Inhibition of proliferation and migration | Induction of ferroptosis via NRF2 pathway modulation |
Neuroprotective Effects
The compound may also exhibit neuroprotective effects by influencing neurotransmitter systems or reducing oxidative stress in neuronal cells. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a crucial role.
Case Studies
-
Study on PMSA : A study conducted at Guangdong Medical University demonstrated that PMSA inhibited tumor cell proliferation and migration while inducing ferroptosis. The study utilized MTT assays and flow cytometry to assess cell viability and oxidative stress levels .
- Findings : Treatment with PMSA significantly reduced the expression of proteins associated with cell survival (e.g., SLC7A11, NRF2), leading to increased lipid peroxidation markers (MDA levels) in treated cells.
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate potential therapeutic targets and guide further experimental validation .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
To contextualize its properties, a comparative analysis with three structurally related sulfonamide derivatives is provided below. These compounds share core motifs but differ in substituents, influencing their physicochemical and biological behavior.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | LogP* | Solubility (mg/mL) | Reported Activity |
|---|---|---|---|---|---|
| 2,4,5-Trimethyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide | Pyrimidine-sulfonamide | 3 methyl groups (benzene), piperidine | 3.8 | 0.12 (DMSO) | Moderate kinase inhibition |
| 4-Methyl-N-(pyrimidin-2-ylmethyl)benzenesulfonamide | Pyrimidine-sulfonamide | Single methyl (benzene) | 2.1 | 0.45 (Water) | Weak carbonic anhydrase inhibition |
| N-((6-Morpholinopyrimidin-2-yl)methyl)-2,4-dimethylbenzenesulfonamide | Pyrimidine-sulfonamide | Morpholine, 2 methyl groups | 2.9 | 0.25 (DMSO) | Enhanced solubility, antitumor activity |
| 2,5-Dimethyl-N-((4-methylthiazol-2-yl)methyl)benzenesulfonamide | Thiazole-sulfonamide | Thiazole ring, 2 methyl groups | 2.4 | 0.30 (Water) | Antimicrobial activity |
*LogP: Calculated partition coefficient (octanol/water).
Key Observations:
Impact of Piperidine vs. Morpholine/Thiazole Substituents :
The piperidine group in the target compound increases lipophilicity (LogP = 3.8) compared to morpholine (LogP = 2.9) or thiazole (LogP = 2.4) analogs. This suggests improved membrane permeability but reduced aqueous solubility, limiting its utility in aqueous biological systems .
However, this substitution may improve metabolic stability by hindering oxidative degradation .
Biological Activity Trends :
- The morpholine derivative exhibits superior antitumor activity, likely due to its balanced solubility and affinity for kinase domains.
- The thiazole analog’s antimicrobial efficacy correlates with its thiazole ring’s electron-deficient nature, enabling interactions with bacterial targets .
Research Findings and Limitations
Recent studies highlight the target compound’s moderate kinase inhibition (IC₅₀ = 1.2 μM against CDK2), outperforming the morpholine analog (IC₅₀ = 3.8 μM) but lagging behind commercial inhibitors like Roscovitine (IC₅₀ = 0.4 μM). Its poor solubility (<0.2 mg/mL in water) remains a critical bottleneck, necessitating formulation strategies such as nanoparticle encapsulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
